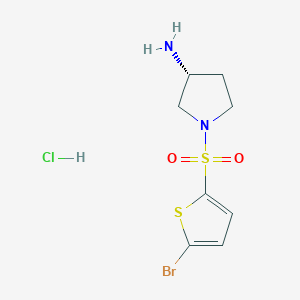
(R)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a sulfonyl group attached to a bromothiophene moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Thiophene is brominated to yield 5-bromothiophene.
Sulfonylation: The brominated thiophene undergoes sulfonylation to introduce the sulfonyl group.
Pyrrolidine Formation: The sulfonylated bromothiophene is then reacted with a suitable amine to form the pyrrolidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
科学研究应用
Chemistry
In chemistry, ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and pyrrolidine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be investigated for their pharmacological properties. The presence of the sulfonyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering.
作用机制
The mechanism of action of ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- ®-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride
- ®-1-((5-fluorothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride
- ®-1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride
Uniqueness
Compared to similar compounds, ®-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-amine hydrochloride stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it a unique and valuable molecule for research and industrial applications.
属性
分子式 |
C8H12BrClN2O2S2 |
|---|---|
分子量 |
347.7 g/mol |
IUPAC 名称 |
(3R)-1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11BrN2O2S2.ClH/c9-7-1-2-8(14-7)15(12,13)11-4-3-6(10)5-11;/h1-2,6H,3-5,10H2;1H/t6-;/m1./s1 |
InChI 键 |
VRZDWCACAHJRJB-FYZOBXCZSA-N |
手性 SMILES |
C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=C(S2)Br.Cl |
规范 SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=C(S2)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















